4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine 4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640835-99-8
VCID: VC11869874
InChI: InChI=1S/C17H16F3N7/c18-17(19,20)14-10-13(2-4-21-14)25-6-8-26(9-7-25)15-11-16(23-12-22-15)27-5-1-3-24-27/h1-5,10-12H,6-9H2
SMILES: C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4
Molecular Formula: C17H16F3N7
Molecular Weight: 375.4 g/mol

4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine

CAS No.: 2640835-99-8

Cat. No.: VC11869874

Molecular Formula: C17H16F3N7

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine - 2640835-99-8

Specification

CAS No. 2640835-99-8
Molecular Formula C17H16F3N7
Molecular Weight 375.4 g/mol
IUPAC Name 4-pyrazol-1-yl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C17H16F3N7/c18-17(19,20)14-10-13(2-4-21-14)25-6-8-26(9-7-25)15-11-16(23-12-22-15)27-5-1-3-24-27/h1-5,10-12H,6-9H2
Standard InChI Key VSTOIMKFUGLRHH-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4
Canonical SMILES C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4

Introduction

The compound 4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine is a heterocyclic organic molecule with potential applications in medicinal chemistry and drug discovery. It features a pyrimidine core substituted with a pyrazolyl group and a piperazine moiety linked to a trifluoromethyl-substituted pyridine ring. The structural complexity and functional groups make it an interesting candidate for biological activity studies, particularly in fields such as oncology, antimicrobial research, and central nervous system (CNS) disorders.

Structural Features

The compound's structure includes:

  • Pyrimidine Core: A six-membered aromatic ring containing two nitrogen atoms.

  • Pyrazole Substitution: A five-membered heterocyclic ring attached at position 4 of the pyrimidine.

  • Piperazine Moiety: A saturated six-membered ring containing two nitrogen atoms, linked to the pyrimidine at position 6.

  • Trifluoromethyl-Pyridine Group: A pyridine ring substituted with a trifluoromethyl group at position 2, enhancing its lipophilicity and metabolic stability.

These features contribute to the compound's physicochemical properties, such as high aromaticity, potential hydrogen bonding, and enhanced bioavailability.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Pyrimidine Core: Starting from dichloropyrimidines or similar precursors.

  • Pyrazole Substitution: Achieved via nucleophilic substitution using 1H-pyrazole under basic conditions.

  • Piperazine Functionalization: Coupling reactions introduce the piperazine group, often using palladium-catalyzed cross-coupling methods.

  • Attachment of Trifluoromethyl-Pyridine: This step involves selective alkylation or amination reactions to link the pyridine derivative.

Biological Relevance

Compounds with similar structural motifs have demonstrated diverse biological activities:

  • Antimicrobial Activity: Pyrazole and pyrimidine derivatives are known for their efficacy against bacterial and fungal pathogens .

  • CNS Applications: Piperazine-containing compounds often exhibit activity on CNS receptors, making them candidates for psychiatric or neurological drug development .

  • Antitumor Potential: Trifluoromethyl groups enhance binding affinity to biological targets, improving efficacy in cancer therapies .

Analytical Characterization

The compound can be characterized using:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical shifts of aromatic and aliphatic protons and carbons.

  • Mass Spectrometry (MS): For molecular weight determination.

  • X-ray Crystallography: To verify molecular geometry and confirm substituent positions .

Potential Applications

  • Drug Discovery: The compound's scaffold can be optimized for specific therapeutic targets.

  • Material Science: Its heterocyclic nature may find applications in organic electronics or catalysis.

  • Chemical Biology Tools: Useful as probes for studying biochemical pathways.

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